molecular formula C13H8BrN3O B5611520 1-(4-bromobenzoyl)-1H-1,2,3-benzotriazole CAS No. 313225-01-3

1-(4-bromobenzoyl)-1H-1,2,3-benzotriazole

Cat. No. B5611520
CAS RN: 313225-01-3
M. Wt: 302.13 g/mol
InChI Key: HJPNHGVNYCBIIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves nucleophilic substitution reactions, where a bromo substituent can be introduced into the benzene ring to enhance reactivity or to serve as a functional handle for further chemical transformations. For instance, benzotriazole-assisted aromatic ring annulation has been utilized for the efficient synthesis of polysubstituted naphthalenes and phenanthrenes, indicating the versatility of benzotriazole derivatives in synthetic organic chemistry (Katritzky et al., 1997).

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives, including those with bromo substituents, often features significant π-conjugation and potential for diverse intermolecular interactions. These structural characteristics are pivotal for their physical properties and reactivity. X-ray crystallography and computational methods are commonly employed to elucidate their molecular structures and to understand the electronic properties that underpin their reactivity and interactions (Arunagiri et al., 2018).

Chemical Reactions and Properties

Benzotriazole derivatives participate in various chemical reactions, including nucleophilic substitution, annulation, and coupling reactions, owing to their rich electronic properties and the presence of reactive functional groups. The bromo substituent in 1-(4-bromobenzoyl)-1H-1,2,3-benzotriazole can undergo further functionalization through cross-coupling reactions, offering pathways to a wide range of complex molecules (Katritzky et al., 2007).

Physical Properties Analysis

The physical properties of benzotriazole derivatives, such as solubility, melting points, and optical properties, are influenced by their molecular structure and the nature of substituents. For example, the introduction of bromo groups can affect the compound's solubility in organic solvents and water, which is crucial for its application in various chemical processes (Wąsik et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, reactivity towards nucleophiles, and electrophiles, are key to its utility in synthetic chemistry. The bromo group can enhance the electrophilic character of the benzoyl moiety, making it more reactive towards nucleophilic aromatic substitution. Additionally, the benzotriazole moiety can engage in hydrogen bonding and π-stacking interactions, which can be exploited in the design of supramolecular assemblies and materials (Varughese et al., 2006).

Future Directions

The study of benzotriazole and its derivatives is a vibrant field of research, with potential applications in areas such as medicinal chemistry, agriculture, and materials science. Future research could involve the synthesis and characterization of new benzotriazole derivatives, or the exploration of their uses in new contexts .

properties

IUPAC Name

benzotriazol-1-yl-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-10-7-5-9(6-8-10)13(18)17-12-4-2-1-3-11(12)15-16-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPNHGVNYCBIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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